molecular formula C8H14N3O7P B1216591 [5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid CAS No. 25635-88-5

[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid

Cat. No.: B1216591
CAS No.: 25635-88-5
M. Wt: 295.19 g/mol
InChI Key: PDACUKOKVHBVHJ-XVFCMESISA-N
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Description

[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. It is a crucial building block for DNA and RNA. This compound is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoimidazole ribonucleotide involves several steps. The furanose (5-carbon) sugar in 5-aminoimidazole ribonucleotide comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate. The subsequent reactions attach the amino imidazole portion of the molecule when ribose 5-phosphate is activated as its pyrophosphate derivative, phosphoribosyl pyrophosphate. This reaction is catalyzed by ribose-phosphate diphosphokinase .

Industrial Production Methods: The industrial production of 5-aminoimidazole ribonucleotide typically follows the same biosynthetic pathway as described above. The process involves the use of enzymes such as amidophosphoribosyltransferase, phosphoribosylamine-glycine ligase, and phosphoribosylglycinamide formyltransferase to convert phosphoribosyl pyrophosphate into 5-aminoimidazole ribonucleotide .

Chemical Reactions Analysis

Types of Reactions: [5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-aminoimidazole ribonucleotide can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-aminoimidazole ribonucleotide involves its role as an intermediate in the biosynthesis of purine nucleotides. It is synthesized from phosphoribosylformylglycinamidine by the enzyme AIR synthetase. This compound is then further modified by other enzymes to produce inosine-5-monophosphate, which is a precursor for adenine and guanine nucleotides .

Comparison with Similar Compounds

Uniqueness: [5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid is unique due to its role as an intermediate in the biosynthesis of purine nucleotides and its involvement in the formation of DNA and RNA. Its structure and function make it a crucial component in various biochemical pathways .

Biological Activity

[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid, commonly referred to as 5-aminoimidazole ribotide (AIR), is a crucial biochemical intermediate in the biosynthesis of purine nucleotides. This compound plays a significant role in the formation of DNA and RNA, as well as in the biosynthesis of essential vitamins like thiamine and cobalamin. Understanding its biological activity is vital for insights into metabolic pathways and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyDetails
IUPAC Name [(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
CAS Number 25635-88-5
Molecular Formula C8H14N3O7P
Molecular Weight 294.18 g/mol
Solubility Soluble in water

1. Biosynthesis of Nucleotides

AIR is an essential precursor in the synthesis of inosine monophosphate (IMP), which is a key building block for adenine and guanine nucleotides. The conversion of AIR to IMP involves several enzymatic reactions:

  • AIR Synthetase catalyzes the conversion of phosphoribosylformylglycinamidine to AIR.
  • Subsequent transformations lead to IMP through the action of various enzymes including phosphoribosylaminoimidazole carboxylase.

2. Vitamin Biosynthesis

AIR contributes to the biosynthesis of vitamins such as thiamine (Vitamin B1) and cobalamin (Vitamin B12). The pathway for thiamine synthesis involves AIR being converted into 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate through specific enzymatic reactions.

The mechanism by which AIR functions in biological systems primarily revolves around its role as an intermediate in nucleotide biosynthesis. It acts through:

  • Substrate Activation: AIR is activated by ATP in various enzymatic reactions, facilitating the transfer of functional groups.
  • Enzymatic Reactions: Several enzymes utilize AIR as a substrate to generate other important biomolecules, highlighting its central role in metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the implications of AIR in various biological contexts:

  • Cancer Research: Investigations have shown that altered purine metabolism involving AIR may contribute to cancer cell proliferation. Targeting enzymes in the purine synthesis pathway could provide therapeutic avenues.
  • Metabolic Disorders: Deficiencies in enzymes involved in AIR metabolism can lead to metabolic disorders characterized by impaired nucleotide synthesis, underscoring its importance in cellular function.
  • Antibiotic Development: AIR derivatives are being studied for their potential use as novel antibiotics due to their role in bacterial metabolism.

Comparative Analysis with Similar Compounds

AIR's unique properties can be contrasted with other related compounds:

CompoundRoleDistinction
5-Aminoimidazole-4-carboxamide ribonucleotidePrecursor for AMPStimulates AMP-dependent protein kinase
Inosine Monophosphate (IMP)Precursor for adenine/guanine nucleotidesDirectly involved in energy metabolism

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDACUKOKVHBVHJ-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948494
Record name 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminoimidazole ribonucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25635-88-5
Record name Aminoimidazole ribonucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25635-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoimidazole ribotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoimidazole ribonucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
Reactant of Route 2
[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
Reactant of Route 3
[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
Reactant of Route 4
[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
Reactant of Route 5
[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
Reactant of Route 6
Reactant of Route 6
[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid

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